molecular formula C4H2Br2N4 B1434608 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile CAS No. 1935112-37-0

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile

Cat. No.: B1434608
CAS No.: 1935112-37-0
M. Wt: 265.89 g/mol
InChI Key: QPCUHQCBUQCFAC-UHFFFAOYSA-N
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Description

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring, and an acetonitrile group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile typically involves the bromination of a triazole precursor. One common method starts with the preparation of 4,5-dibromo-2H-1,2,3-triazole, which is then reacted with acetonitrile under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of new drugs and bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-dibromo-2H-1,2,3-triazole: A precursor to the compound, with similar bromine substitution but lacking the acetonitrile group.

    2-(4,5-dichloro-2H-1,2,3-triazol-2-yl)acetonitrile: A similar compound with chlorine atoms instead of bromine.

    2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)ethanol: A compound with an ethanol group instead of acetonitrile.

Uniqueness

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile is unique due to the presence of both bromine atoms and the acetonitrile group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-(4,5-dibromotriazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N4/c5-3-4(6)9-10(8-3)2-1-7/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCUHQCBUQCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1N=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile

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